molecular formula C21H22N2O3 B11515800 N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide

Cat. No.: B11515800
M. Wt: 350.4 g/mol
InChI Key: KPLNENCVPDZGQY-UHFFFAOYSA-N
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Description

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, phenyl groups, and an amide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through a condensation reaction between a ketone and an amine.

    Introduction of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts acylation or alkylation reactions.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the pyrrolidine derivative with a suitable amine and an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    Pathways: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)acetamide
  • N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)butanamide

Uniqueness

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide is unique due to its specific structural features, such as the length of the carbon chain in the amide linkage and the positioning of the phenyl groups. These structural differences can lead to variations in biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C21H22N2O3/c1-2-19(24)22(14-13-16-9-5-3-6-10-16)18-15-20(25)23(21(18)26)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3

InChI Key

KPLNENCVPDZGQY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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